molecular formula C32H22O4 B4894791 1,2-phenylene di(4-biphenylcarboxylate)

1,2-phenylene di(4-biphenylcarboxylate)

Cat. No. B4894791
M. Wt: 470.5 g/mol
InChI Key: NHGRGWCEXXHBKQ-UHFFFAOYSA-N
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Description

1,2-phenylene di(4-biphenylcarboxylate), commonly known as BPDC, is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC is a white crystalline powder that is soluble in organic solvents and has a melting point of 297-298°C.

Scientific Research Applications

BPDC has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and catalysis. BPDC-based materials have shown promising properties such as high thermal stability, good solubility, and excellent charge transport characteristics. BPDC has been used as a building block for the synthesis of various organic semiconductors, including polymeric materials, small molecules, and metal-organic frameworks. BPDC-based materials have also been used as catalysts for various organic reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions.

Mechanism of Action

The mechanism of action of BPDC-based materials depends on their specific applications. In organic electronics, BPDC-based materials act as charge transport materials, where they facilitate the movement of electrons or holes through the material. In catalysis, BPDC-based materials act as catalysts, where they accelerate the rate of chemical reactions by lowering the activation energy.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPDC. However, studies have shown that BPDC-based materials are generally non-toxic and biocompatible, making them suitable for biomedical applications such as drug delivery and tissue engineering.

Advantages and Limitations for Lab Experiments

BPDC-based materials have several advantages for lab experiments, including their high thermal stability, good solubility, and excellent charge transport characteristics. However, the synthesis of BPDC-based materials can be challenging and requires careful optimization of reaction conditions. The purification of BPDC-based materials can also be difficult due to their high melting point and low solubility in common solvents.

Future Directions

There are several future directions for BPDC-based materials, including the development of new synthesis methods, the exploration of new applications in organic electronics and catalysis, and the investigation of their potential in biomedical applications. BPDC-based materials can also be used as building blocks for the synthesis of new materials with improved properties. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.
In conclusion, BPDC is a versatile organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPDC-based materials have shown promising properties in various fields such as organic electronics, optoelectronics, and catalysis. Further research is needed to fully understand the potential of BPDC-based materials and to develop new applications for this versatile compound.

Synthesis Methods

BPDC can be synthesized through various methods, including the reaction of 1,2-phenylenediamine with 4-biphenylcarboxylic acid in the presence of a catalyst such as triethylamine. Another method involves the reaction of 1,2-dibromobenzene with 4-biphenylcarboxylic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The yield of BPDC can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

[2-(4-phenylbenzoyl)oxyphenyl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O4/c33-31(27-19-15-25(16-20-27)23-9-3-1-4-10-23)35-29-13-7-8-14-30(29)36-32(34)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGRGWCEXXHBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Phenylbenzoyl)oxyphenyl] 4-phenylbenzoate

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